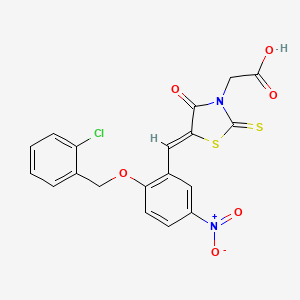

(Z)-2-(5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Description

(Z)-2-(5-(2-((2-Chlorobenzyl)oxy)-5-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a thiazolidinone derivative characterized by a benzylidene moiety substituted with a 2-chlorobenzyloxy group at position 2 and a nitro group at position 3. This compound belongs to a class of molecules investigated for their biological activities, including anticancer and antiviral properties, attributed to their ability to modulate enzyme targets such as HIV integrase (IN) . Its synthesis typically involves base-catalyzed condensation reactions, with potassium carbonate in ethanol identified as optimal conditions .

Properties

IUPAC Name |

2-[(5Z)-5-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O6S2/c20-14-4-2-1-3-11(14)10-28-15-6-5-13(22(26)27)7-12(15)8-16-18(25)21(9-17(23)24)19(29)30-16/h1-8H,9-10H2,(H,23,24)/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPKEZUIXWDLBG-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)N(C(=S)S3)CC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, including anticancer, antibacterial, and aldose reductase inhibitory activities, as well as structure-activity relationships (SAR) that influence its efficacy.

Chemical Structure and Properties

The compound contains a thioxothiazolidin core, which is a well-known scaffold in drug discovery. The presence of various substituents, such as the chlorobenzyl and nitro groups, contributes to its biological activity. The molecular formula can be represented as C₁₈H₁₈ClN₃O₄S, indicating a complex structure that may interact with multiple biological targets.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of thioxothiazolidin compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC₅₀ values in the low micromolar range against human cancer cell lines such as HeLa, MCF-7, and A549.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC₅₀ (μM) |

|---|---|---|

| Compound A | HeLa | 28.3 |

| Compound B | MCF-7 | 24.5 |

| Compound C | A549 | 26.6 |

| (Z)-2... | Various | Varies |

These findings suggest that modifications on the thioxothiazolidin scaffold can enhance anticancer properties.

2. Aldose Reductase Inhibition

The compound has been investigated for its ability to inhibit aldose reductase (ALR), an enzyme implicated in diabetic complications. Studies have shown that related thioxothiazolidin derivatives possess potent inhibitory activity against ALR with IC₅₀ values in the submicromolar range. For example, one derivative was found to be over five times more potent than epalrestat, a clinically used ALR inhibitor.

Table 2: Aldose Reductase Inhibition Data

| Compound Name | IC₅₀ (μM) | Type of Inhibition |

|---|---|---|

| Epalrestat | 1.5 | Competitive |

| Compound D | 0.25 | Mixed-type |

| (Z)-2... | Varies | Varies |

This indicates that structural modifications can significantly influence the inhibitory potency and selectivity of these compounds.

3. Antibacterial and Antifungal Activities

Thioxothiazolidin derivatives have also exhibited antibacterial and antifungal properties. For instance, studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida species.

Table 3: Antibacterial Activity

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound E | Staphylococcus aureus | 15 μg/mL |

| Compound F | Escherichia coli | 20 μg/mL |

| (Z)-2... | Various | Varies |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups like nitro enhances biological activity by improving binding affinity to target enzymes or receptors. Conversely, bulky substituents may hinder interactions with active sites but can also stabilize certain conformations beneficial for activity.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the thioxothiazolidin scaffold. These studies confirmed that specific modifications led to enhanced cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The target compound’s unique substituents differentiate it from analogs:

- Nitro Group Position : The 5-nitro group on the benzylidene ring contrasts with analogs like [5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetic acid (), which has a 3-nitro substituent. The para-nitro group in the target compound may enhance electron-withdrawing effects, influencing binding affinity to targets like HIV IN .

- Chlorobenzyloxy Group: The 2-chlorobenzyloxy substituent is distinct from compounds with methoxy (e.g., ) or ethoxy groups ().

Antiviral Activity

- Docking studies of analogs (e.g., compound 13d in ) show interactions resembling raltegravir, a known IN inhibitor. The 5-nitro group may engage in hydrogen bonding with catalytic residues, while the chloro substituent could enhance hydrophobic interactions .

- EC50 and Selectivity : While direct data for the target compound is unavailable, analogs like 13d exhibit EC50 values of 20–25 µM and selectivity indices (SI) >26, indicating low cytotoxicity. The chloro-nitro combination in the target compound may further optimize this balance .

Anticancer Potential

- Thiazolidinone Scaffold: The core structure is shared with anticancer agents such as (Z)-2-((5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid (), which inhibits cancer cell proliferation via apoptosis induction. The target compound’s chloro substituent may enhance DNA intercalation or topoisomerase inhibition compared to non-halogenated analogs .

Physicochemical Properties

Molecular and Thermal Properties

*Predicted using analogous thiazolidinone pKa values ().

- Solubility : The target compound’s higher molar mass (489.91 vs. 321–483 g/mol) and chloro-nitro substituents suggest lower aqueous solubility than smaller analogs, necessitating formulation adjustments for bioavailability.

Key Research Findings

Synthetic Efficiency: Ethanol and potassium carbonate are universally effective for synthesizing thiazolidinone derivatives, but yields vary with substituent steric effects (e.g., 24% for bulky groups vs. 73% for simpler analogs) .

Bioactivity Trends : Nitro and chloro substituents correlate with enhanced antiviral and anticancer activity, likely due to improved target binding and cellular uptake .

Cytotoxicity: Thiazolidinones with electron-withdrawing groups (e.g., nitro) generally exhibit higher therapeutic indices (SI >26), though halogenated variants require further toxicity profiling .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

- Knoevenagel condensation between a substituted benzaldehyde derivative and a thiazolidinone core, followed by functionalization of the acetic acid moiety .

- Key steps include refluxing in solvents like ethanol or DMSO with bases (e.g., sodium hydroxide) and catalysts (e.g., piperidine) to enhance yield .

- Optimization strategies:

- Temperature control (70–90°C for condensation steps).

- Solvent polarity adjustments to improve solubility of intermediates.

- Purification via recrystallization (methanol/water mixtures) or column chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Spectral analysis :

- ¹H/¹³C NMR to confirm regiochemistry of the benzylidene group and Z/E configuration .

- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .

Q. What are the primary biological activities reported for this class of compounds?

- Anticancer : Inhibition of tubulin polymerization (IC₅₀ values in µM range) via binding to the colchicine site .

- Antimicrobial : Activity against Gram-positive bacteria (e.g., S. aureus, MIC 8–32 µg/mL) due to thioxo-thiazolidinone interactions with bacterial enzymes .

- Anti-inflammatory : COX-2 inhibition (selectivity ratio >10) linked to the nitrobenzylidene substituent .

Advanced Research Questions

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?

- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 PDB: 5KIR). The nitro group shows strong hydrogen bonding with Arg120 .

- QSAR studies : Correlate substituent electronegativity (Hammett σ values) with anticancer potency. The 2-chlorobenzyloxy group enhances lipophilicity (logP ~3.2), improving membrane permeability .

Q. What strategies resolve contradictions in biological efficacy across similar derivatives?

- Case study : A derivative with a 4-methoxy substituent showed 73% yield but reduced anticancer activity compared to the 5-nitro analog (24% yield, higher potency). This highlights the trade-off between synthetic feasibility and bioactivity .

- Methodological approach :

- Parallel synthesis of analogs with systematic substituent variations.

- Dose-response assays (e.g., MTT for IC₅₀) to quantify potency discrepancies .

Q. How does the Z-configuration of the benzylidene group influence bioactivity?

- Stereochemical impact : The Z-isomer exhibits superior anticancer activity due to planar alignment of the nitrobenzylidene group with the thiazolidinone core, facilitating π-π stacking with target proteins .

- Validation : Compare Z/E isomers via NOESY NMR; Z-configuration shows NOE interactions between the benzylidene proton and thiazolidinone C4 proton .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.